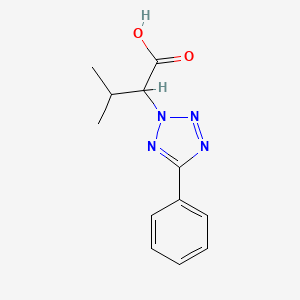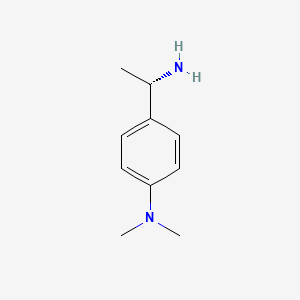
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine
Vue d'ensemble
Description
“(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” is likely a derivative of benzenamine, which is a primary amine compound where one of the hydrogen atoms in ammonia is replaced by a benzene. The “(S)-4-(1-Aminoethyl)” part suggests that it has a chiral center at the 4th carbon atom .
Molecular Structure Analysis
The molecular structure of “(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” would likely include a benzene ring (from the “benzenamine” part) and an aminoethyl group attached to it. The “N,N-dimethyl” part suggests that the nitrogen atom in the amino group is bonded to two methyl groups .Chemical Reactions Analysis
Amines like “(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” would depend on its specific molecular structure. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine has been utilized in the synthesis of various chemical compounds. For instance, Rao et al. (2018) discussed its use in synthesizing new 2-Azetidinone derivatives, which are significant in pharmaceutical applications. These compounds were characterized using techniques such as IR, 1H NMR, and Mass spectroscopy, indicating their wide range of pharmaceutical and medicinal applications (Rao, Thirumalachary, & Choudary, 2018).
Photocleavage and Cytotoxicity Studies
Another important application is in the field of DNA binding studies and photocleavage. Mallepally et al. (2016) synthesized novel Ru(II) polypyridyl complexes using (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine and assessed their DNA binding behavior, photocleavage, and in vitro cytotoxicity assay. This research opens pathways to understanding the interactions of such complexes with biological molecules and their potential biomedical applications (Mallepally et al., 2016).
Anticancer Activity
The compound also finds application in the synthesis of anticancer agents. Chourasiya et al. (2022) reported on the design and synthesis of β-carboline derivatives, where (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine played a role. These derivatives showed promising anticancer activity, highlighting the compound's utility in developing novel cancer therapies (Chourasiya, Agrawal, & Vaidya, 2022).
Liquid Crystal Research
The compound is also used in the study of liquid crystals. Iwan et al. (2010) synthesized and characterized new unsymmetrical azomethine-type liquid crystals derived from 4-biphenyl carboxaldehyde and (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine. This research contributes to the development of materials with unique optical and thermal properties, relevant in display technologies and other applications (Iwan, Janeczek, Domański, & Rannou, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKYXHLVQGSJQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



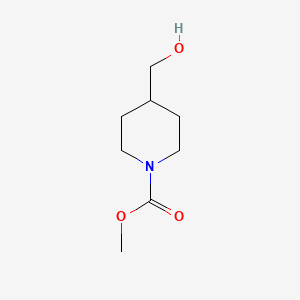
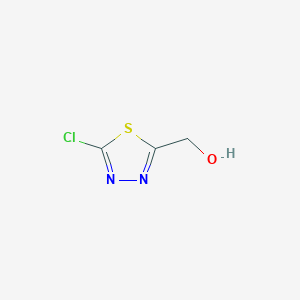

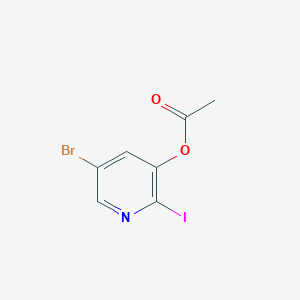
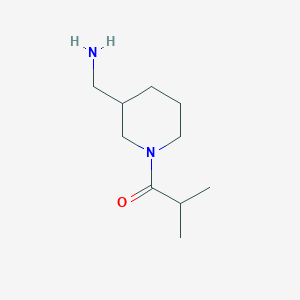
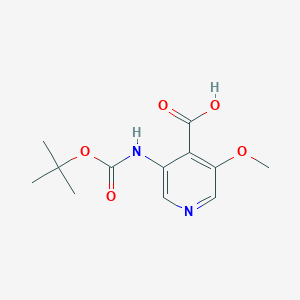



![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
